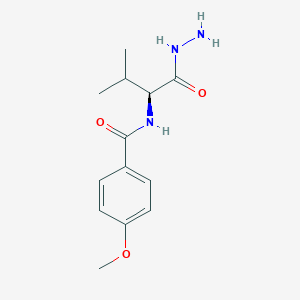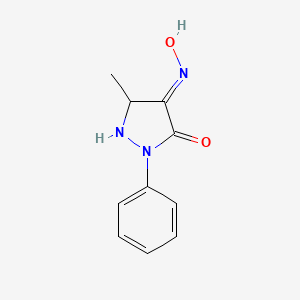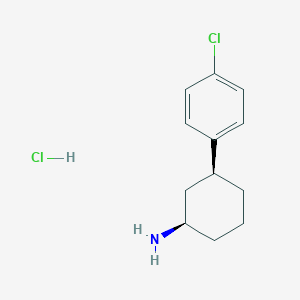
rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride: is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexane ring substituted with a chlorophenyl group and an amine group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules and its potential effects on biological systems.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride
- rac-(1R,3S)-3-(4-Bromophenyl)cyclohexan-1-amine hydrochloride
- rac-(1R,3S)-3-(4-Methylphenyl)cyclohexan-1-amine hydrochloride
Uniqueness
The uniqueness of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride lies in its specific substitution pattern and the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
(1R,3S)-3-(4-chlorophenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12+;/m0./s1 |
InChI Key |
DJMXMCIRJLLMJO-XOZOLZJESA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


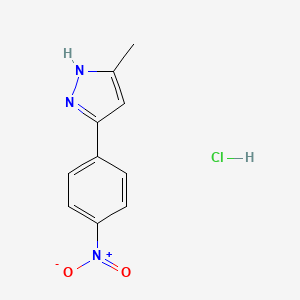


![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
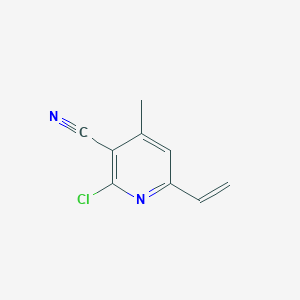
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

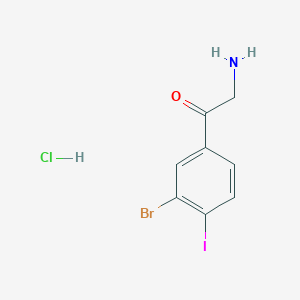


![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
